2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene
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Overview
Description
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene is a heterocyclic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the reaction of 3-methylthiophene-2-carbaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as piperidine in ethanol, followed by purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and alkylated thiophenes.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)-5-thiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Exhibits high antioxidant activity.
Properties
CAS No. |
113386-75-7 |
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Molecular Formula |
C13H10S3 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C13H10S3/c1-9-6-8-15-13(9)12-5-4-11(16-12)10-3-2-7-14-10/h2-8H,1H3 |
InChI Key |
DDHABWAJQPWWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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